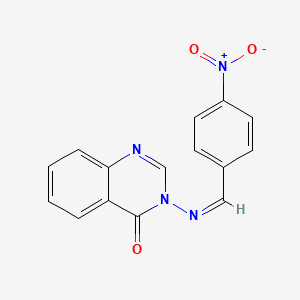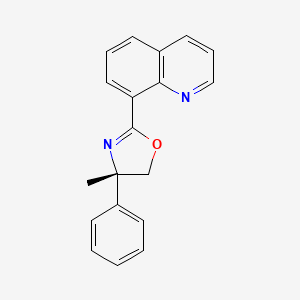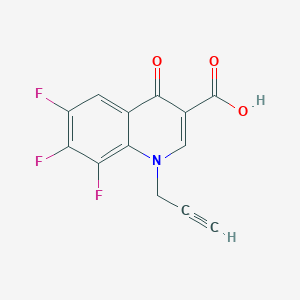![molecular formula C20H13NO B11841232 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one CAS No. 120533-54-2](/img/structure/B11841232.png)
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide. This reaction yields 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles and (2-arylmethyl-2,3-dihydro-1H-inden-1-ylidene)dicyanomethanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic reaction principles, often scaled up with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of organic electronic materials and fluorescent dyes.
Mecanismo De Acción
The mechanism by which 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone exerts its effects involves interactions with various molecular targets. For instance, its derivatives can act as electron acceptors in organic electronic applications, facilitating charge transfer processes. In biological systems, it may interact with cellular enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5H-Indeno[1,2-b]pyridine: Shares the indeno-pyridine core but lacks the phenylethanone moiety.
Indenopyridone NSC 314622: Known for its anticancer properties and structural similarity.
Indenopyrazoles and Indenopyridazines: These compounds exhibit inhibitory activity against various biological targets.
Uniqueness
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an indeno-pyridine core with a phenylethanone group makes it a versatile compound for various scientific investigations.
Propiedades
Número CAS |
120533-54-2 |
|---|---|
Fórmula molecular |
C20H13NO |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
2-indeno[1,2-b]pyridin-5-ylidene-1-phenylethanone |
InChI |
InChI=1S/C20H13NO/c22-19(14-7-2-1-3-8-14)13-18-15-9-4-5-10-16(15)20-17(18)11-6-12-21-20/h1-13H |
Clave InChI |
ZINVONCILMQITJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)





![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)





![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
